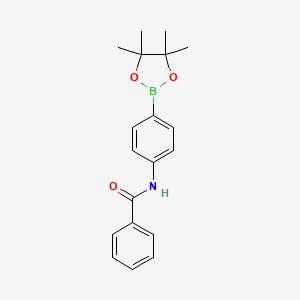

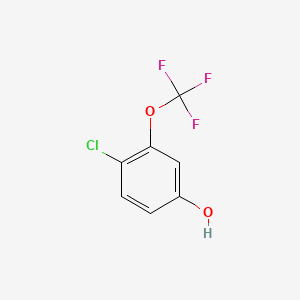

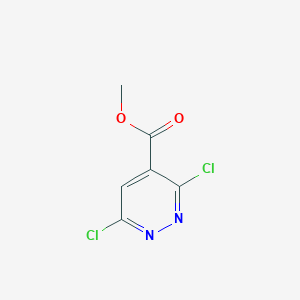

![molecular formula C19H24BNO4S B1591643 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide CAS No. 796061-07-9](/img/structure/B1591643.png)

4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide

Overview

Description

“4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide” is a chemical compound . It is also known as “4- (p-Toluenesulfonylamino)phenylboronic acid pinacol ester” or "N- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide" .

Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C19H24BNO4S . The SMILES string representation is Cc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC © ©C © ©O3 .Chemical Reactions Analysis

The compound could be more prone to a nucleophilic reaction due to the stronger electronegativity of oxygen .Physical And Chemical Properties Analysis

This compound is solid in form . It has a molecular weight of 373.27 . The refractive index is n20/D 1.396 (lit.) . It has a density of 0.882 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Structural Analysis

- Boronic acid ester intermediates, including those similar to the specified compound, have been synthesized and analyzed using various techniques like FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures have been confirmed by X-ray diffraction and further validated through density functional theory (DFT) calculations. This highlights their utility in chemical synthesis and structural analysis (P.-Y. Huang et al., 2021).

Physicochemical Properties

- Studies on similar boronic acid ester compounds reveal insights into their physicochemical properties. These studies utilize DFT to investigate molecular electrostatic potential and frontier molecular orbitals, contributing to a better understanding of their chemical behavior (P.-Y. Huang et al., 2021).

Crystallographic and Conformational Analyses

- The crystalline structures of compounds related to 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide have been extensively studied. These analyses help in understanding the conformational properties of such compounds, essential for their application in various scientific research areas (Qing-mei Wu et al., 2021).

Application in Detection Technologies

- Research indicates the potential use of related boronate ester compounds in detecting hydrogen peroxide vapor. This application is particularly relevant for explosive detection, as these compounds can be modified to enhance their sensitivity and response time (Yanyan Fu et al., 2016).

Utility in Medicinal Chemistry

- Derivatives of benzenesulfonamides, which include the specified compound, are synthesized and evaluated for their potential in medicinal applications, like inhibiting certain enzymes. This shows the compound's relevance in the development of new drugs and therapeutic agents (S. Röver et al., 1997).

Antimicrobial Applications

- Some studies have focused on the antimicrobial properties of compounds structurally related to 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide, indicating their potential as antibacterial and antifungal agents (M. Ghorab et al., 2017).

Safety And Hazards

properties

IUPAC Name |

4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO4S/c1-14-10-12-15(13-11-14)26(22,23)21-17-9-7-6-8-16(17)20-24-18(2,3)19(4,5)25-20/h6-13,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJERZPFENBAXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584514 | |

| Record name | 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester | |

CAS RN |

796061-07-9 | |

| Record name | 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

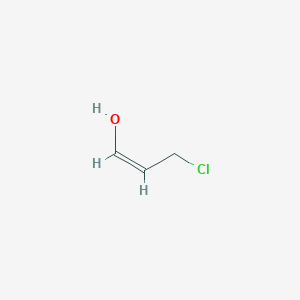

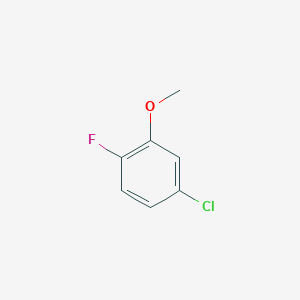

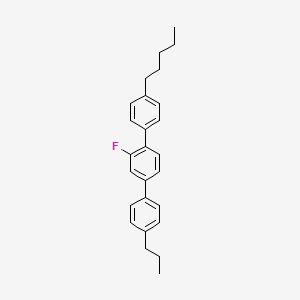

![4-Chlorofuro[3,2-d]pyrimidine](/img/structure/B1591579.png)

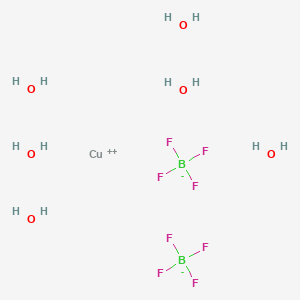

![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)